(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid

Catalog No.
S14587214
CAS No.
M.F
C11H9BrO4
M. Wt
285.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl...

Product Name

(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid

IUPAC Name

(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid

Molecular Formula

C11H9BrO4

Molecular Weight

285.09 g/mol

InChI

InChI=1S/C11H9BrO4/c12-8-6-10-9(15-3-4-16-10)5-7(8)1-2-11(13)14/h1-2,5-6H,3-4H2,(H,13,14)/b2-1+

InChI Key

REHUDSQVQZNPMP-OWOJBTEDSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)C=CC(=O)O

Isomeric SMILES

C1COC2=C(O1)C=C(C(=C2)Br)/C=C/C(=O)O

(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is a chemical compound with the molecular formula C11H9BrO4C_{11}H_{9}BrO_{4} and a molecular weight of 285.09 g/mol. It is characterized by a double bond between the carbon atoms at positions 3 and 4 of the acrylic acid moiety, which contributes to its reactivity and biological properties. The compound features a bromo-substituted benzo[b][1,4]dioxin structure, making it a unique member of the acrylic acid derivatives. Its CAS number is 1216363-82-4, and it is typically available in a purity of 95% .

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Michael Addition: The double bond in the acrylic acid moiety can act as an electrophile in Michael addition reactions with nucleophiles.
  • Halogenation: The bromo group may participate in substitution reactions under certain conditions.

These reactions are significant for synthesizing derivatives with enhanced biological or chemical properties.

Synthesis of (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid can be achieved through several methods:

  • Starting from 7-bromo-2,3-dihydrobenzo[b][1,4]dioxin: This precursor can undergo functionalization to introduce the acrylic acid moiety.
  • Aldol Condensation: Reacting appropriate aldehydes or ketones with suitable enolates can yield the desired product.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed coupling techniques may allow for the introduction of the bromo group into an acrylic framework.

Each method varies in complexity and yield, depending on the reagents and conditions used.

(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting inflammatory diseases or cancers.
  • Material Science: Its unique structure may be utilized in synthesizing polymers or materials with specific properties.
  • Biochemical Research: As a tool for studying biochemical pathways due to its reactive nature.

Interaction studies involving (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid could explore its binding affinity and mechanism of action with various biological targets. These studies are crucial for understanding its potential therapeutic effects and optimizing its structure for enhanced activity.

Several compounds share structural similarities with (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid. Here are some notable examples:

Compound NameMolecular FormulaCAS NumberKey Features
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxinC9H9BrO3C_{9}H_{9}BrO_{3}233965Lacks acrylic functionality; used in organic synthesis
2-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-7-yl)acetic acidC10H9BrO4C_{10}H_{9}BrO_{4}98947-00-3Contains acetic acid instead of acrylic; potential biological activity
1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanoneC10H9BrO3C_{10}H_{9}BrO_{3}59820-90-5Ketone derivative; different reactivity profile

The uniqueness of (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid lies in its specific combination of bromination and acrylic functionality, which may confer distinct biological activities not observed in other related compounds. Further studies are essential to elucidate its potential applications and mechanisms of action.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

283.96842 g/mol

Monoisotopic Mass

283.96842 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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